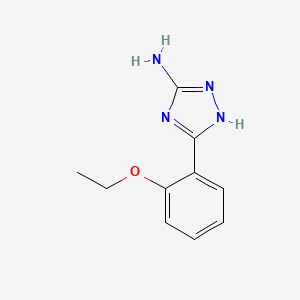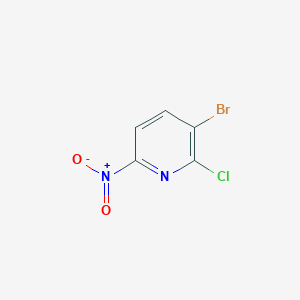
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, along with a chloro and fluoro substituent on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The pyridine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This reaction introduces the trifluoromethyl group to the ethanone moiety.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. Fluorinated pyridines are known to exhibit various pharmacological properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals and specialty chemicals. The presence of fluorine atoms can enhance the efficacy and environmental stability of these products.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other fluorinated pyridine derivatives, such as:
4-Chloro-2-fluoropyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
4-Chloro-3-fluorobenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H2ClF4NO |
|---|---|
Poids moléculaire |
227.54 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-3-1-2-13-6(9)4(3)5(14)7(10,11)12/h1-2H |
Clé InChI |
JFHPUANMFJUOFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)




![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)





![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
